2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine
Description
Properties
IUPAC Name |
2-[4-(methoxymethyl)pyrimidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-6-7-3-5-10-8(11-7)2-4-9/h3,5H,2,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDISKHKDSDHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506822-54-3 | |
| Record name | 2-[4-(methoxymethyl)pyrimidin-2-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with methoxymethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- 4-Position Substituent : Methoxymethyl (-CH2OCH3) group, contributing to hydrophilicity and electronic effects.
- 2-Position Substituent : Ethanamine (-CH2CH2NH2) side chain, a common motif in bioactive molecules for receptor interaction .
Hypothetical Synthesis :
Synthesis routes for analogs (e.g., 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine) involve nitrile reduction (e.g., procedure C in ) or nucleophilic substitution on pyrimidine precursors .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physicochemical and biological properties.
Key Observations :
Structural Modifications in the Ethanamine Side Chain
Variations in the ethanamine side chain or its substitution pattern alter receptor interactions and pharmacokinetics.
Key Observations :
- N-Methylation : Reduces basicity and may improve oral bioavailability .
- Hydrochloride Salt Formation : Enhances solubility and crystallinity, as seen in .
Research Findings and Implications
Substituent-Driven Solubility : Methoxymethyl groups balance hydrophilicity and steric bulk, making the target compound a candidate for oral drug development.
Metabolic Stability : Halogenated analogs (e.g., -CF3 in ) resist oxidative metabolism but may accumulate in lipid-rich tissues .
Receptor Specificity : Piperazine and pyridine modifications (e.g., ) enhance selectivity for biological targets, though at the cost of increased molecular weight .
Biological Activity
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies from diverse research sources.
Chemical Structure and Synthesis
The chemical structure of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine can be represented as follows:
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through various methods such as cyclization of appropriate precursors.
- Alkylation : The methoxymethyl group is introduced via alkylation reactions.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
The biological activity of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.
Biological Activity
Research indicates that 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, particularly against certain strains of bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine may inhibit the growth of cancer cell lines. One study reported an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating significant antitumor potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| H460 | 1.0 |
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in antibiotic development .
- Antitumor Research : Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, which are crucial for programmed cell death .
Q & A
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step organic reactions, focusing on introducing the methoxymethyl group and forming the ethanamine linkage. Key steps include:
- Nucleophilic substitution to attach the methoxymethyl group to the pyrimidine ring.
- Amine functionalization via reductive amination or coupling reactions.
Optimization Parameters:
- Temperature: Controlled heating (60–100°C) to accelerate substitutions while minimizing side reactions .
- pH: Neutral to slightly basic conditions (pH 7–9) to stabilize amine intermediates .
- Catalysts: Palladium or copper catalysts for cross-coupling steps .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity Analysis | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, CH₃OCH₂Cl | 78 | HPLC (>98%) | |
| Reductive Amination | NaBH₃CN, NH₃ | 65 | NMR (δ 2.8–3.1 ppm) | |
| Cross-Coupling | Pd(PPh₃)₄, Boronic Acid | 82 | LC-MS (M⁺ = 223) |
Which analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the methoxymethyl (δ 3.3–3.5 ppm) and ethanamine (δ 1.2–1.5 ppm) groups .
- ¹³C NMR confirms pyrimidine ring carbons (δ 155–160 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 223.1214) .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
What are the recommended storage conditions and handling precautions?
Basic Research Question
Methodological Answer:
- Storage:
- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling:
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Neutralize spills with 10% acetic acid before disposal .
How does the methoxymethyl group influence the compound's reactivity and interactions with biological targets?
Advanced Research Question
Methodological Answer:
The methoxymethyl group enhances:
- Solubility: Ether oxygen increases polarity, improving aqueous solubility (logP = 1.2 vs. 2.5 for non-methoxy analogs) .
- Receptor Binding: Hydrogen bonding with target proteins (e.g., kinases) via the methoxy oxygen .
Q. Table 2: Biological Activity vs. Substituents
| Substituent | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| Methoxymethyl | 0.45 | Tyrosine Kinase A | |
| Ethyl | 1.8 | Tyrosine Kinase A | |
| Hydrogen (no group) | >10 | Tyrosine Kinase A |
What strategies address contradictions in biological activity data across different studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.8) alters protonation states, affecting binding .
- Cell Lines: Differences in membrane permeability (e.g., HEK293 vs. HeLa) impact efficacy .
Resolution Strategies:
- Standardized Protocols: Use uniform assay buffers (e.g., PBS pH 7.4) and isogenic cell lines .
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers .
What computational methods are used to predict binding affinities and guide derivative design?
Advanced Research Question
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Simulates ligand-receptor interactions; ΔG ≤ -8 kcal/mol indicates strong binding .
- Molecular Dynamics (GROMACS):
- Assesses stability of ligand-protein complexes over 100-ns simulations .
- QSAR Models:
- Relate substituent electronegativity to activity (R² = 0.89 for kinase inhibitors) .
Q. Table 3: Computational Predictions vs. Experimental Data
| Derivative | Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) | Error (%) |
|---|---|---|---|
| Methoxymethyl | 0.5 | 0.45 | 10 |
| Ethoxyethyl | 1.2 | 1.4 | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
